Dimethyl-1,3-thiazole-4-sulfonyl chloride
Overview
Description
Dimethyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO2S2 and a molecular weight of 211.69 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Dimethyl-1,3-thiazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylthiazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
Dimethyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl-1,3-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines and hydroxyl groups .
Comparison with Similar Compounds
Dimethyl-1,3-thiazole-4-sulfonyl chloride can be compared to other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene ring.
Compared to these compounds, this compound offers unique reactivity due to the presence of the thiazole ring, which can participate in additional chemical interactions .
Properties
IUPAC Name |
2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSQPNCXAIZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955085-16-2 | |
Record name | dimethyl-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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